
4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a cyclohexylcarbonyl group (a carbonyl group with a cyclohexane ring) and a furylmethyl group (a furan ring with a methyl group) attached to a nitrogen atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and furan rings, both of which are aromatic and can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings could increase its boiling point and density .
科学的研究の応用
Applications in Anticonvulsant Research
The compound has been studied in the context of anticonvulsant research. Enaminones, a class to which this compound belongs, exhibit interesting crystal structures relevant to anticonvulsant properties. These structures, characterized by cyclohexene rings adopting sofa conformations and significant dihedral angles, form infinite chains of molecules through intermolecular N-H...O=C hydrogen bonds. This structural feature might be crucial in understanding the anticonvulsant mechanism of such compounds (Kubicki, Bassyouni, & Codding, 2000).
Androgen Receptor Antagonism
4-(Anilino)pyrrole-2-carboxamides, closely related to the queried compound, have been designed and synthesized as novel androgen receptor (AR) antagonists. These compounds, including variants with bulky N-alkyl groups like cyclohexylmethyl, show increased binding affinity for wild-type AR and effectiveness in inhibiting the growth of androgen-dependent cells. This suggests potential applications in treatments targeting androgen-dependent conditions (Wakabayashi et al., 2008).
Polyamide Synthesis
The structure of 4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide shares similarities with polyamide precursors. Research shows that similar compounds can be used to synthesize new polyamides with inherent viscosities and high yield. These polyamides exhibit excellent solubility in polar solvents and are characterized using FTIR spectroscopy, thermal analysis, and other methods, indicating their potential in material science applications (Faghihi & Mozaffari, 2008).
Electrochromic and Electrofluorochromic Properties
Polyamides containing pyrrole units demonstrate unique properties like solubility in organic solvents, excellent thermal stability, and notable electrochromic and electrofluorochromic characteristics. These materials, especially those derived from cyclohexane-1,4-dicarboxylic acid, show potential applications in optoelectronic devices due to their high coloration efficiency and cyclic stability (Cai et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4-(cyclohexanecarbonyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(12-5-2-1-3-6-12)13-9-15(18-10-13)17(21)19-11-14-7-4-8-22-14/h4,7-10,12,18H,1-3,5-6,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQPJJWICRLCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylcarbonyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(methylsulfanyl)phenyl]-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one](/img/structure/B2820715.png)
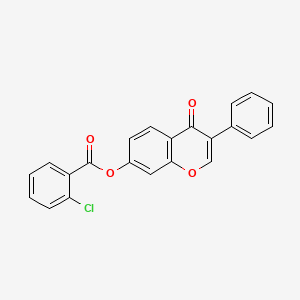
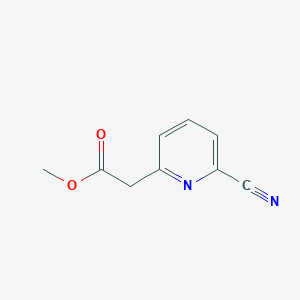


![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2820727.png)
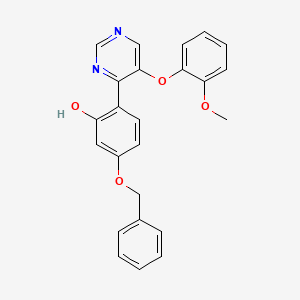

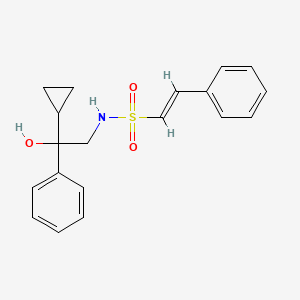
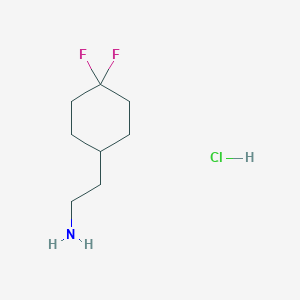
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2820733.png)
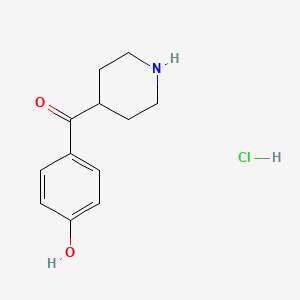
![3-(3-chlorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820736.png)
